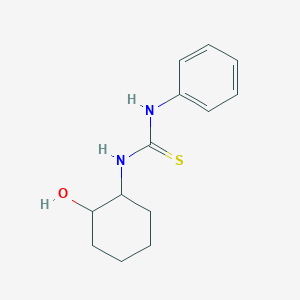
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H17BrN2O4 This compound is known for its unique structure, which includes a bromophenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:
Formation of 4-Bromophenoxyacetic Acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Hydrazonation: The 4-bromophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-bromophenoxyacetyl hydrazide.
Coupling with Phenyl Benzoate: Finally, the 4-bromophenoxyacetyl hydrazide is coupled with phenyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 4-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((4-Ethoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
302909-38-2 |
|---|---|
分子式 |
C22H17BrN2O4 |
分子量 |
453.3 g/mol |
IUPAC名 |
[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17BrN2O4/c23-18-8-12-19(13-9-18)28-15-21(26)25-24-14-16-6-10-20(11-7-16)29-22(27)17-4-2-1-3-5-17/h1-14H,15H2,(H,25,26)/b24-14+ |
InChIキー |
LUKBSXRMQSUPMJ-ZVHZXABRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate](/img/structure/B11989008.png)

![Methyl 2-[(2-hydroxy-4-oxo-1-propylquinoline-3-carbonyl)amino]benzoate](/img/structure/B11989022.png)



![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B11989042.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11989049.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide](/img/structure/B11989059.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)
